(R)-3-Benzyl-4-methoxy-4-oxobutanoic acid
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Overview
Description
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of alpha-keto acids It features a benzyl group attached to the third carbon, a methoxy group on the fourth carbon, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the condensation of benzyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.
Another method involves the use of Grignard reagents. Benzyl magnesium bromide reacts with methyl 4-oxobutanoate to form the desired product after acidic workup. This method requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid often involves catalytic processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to achieve the desired product. Additionally, continuous flow reactors are employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Benzyl chloride with sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Benzyl acetic acid.
Reduction: ®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting metabolic pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
®-3-Benzyl-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
®-3-Benzyl-4-methoxy-4-hydroxybutanoic acid: Similar structure but with an additional hydroxyl group.
Uniqueness
®-3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
119807-84-0 |
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Molecular Formula |
C12H19O4- |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/p-1/t10-/m1/s1 |
InChI Key |
TYYNOKUMAOAVBK-SNVBAGLBSA-M |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCC1)CC(=O)[O-] |
SMILES |
COC(=O)C(CC1=CC=CC=C1)CC(=O)O |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)CC(=O)[O-] |
Origin of Product |
United States |
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